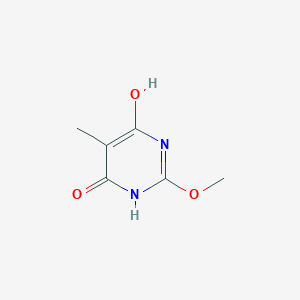
4(3H)-Pyrimidinone, 6-hydroxy-2-methoxy-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Pyrimidinone, 6-hydroxy-2-methoxy-5-methyl- is a heterocyclic organic compound Pyrimidines are a class of compounds that are widely studied due to their presence in nucleic acids and various pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinone, 6-hydroxy-2-methoxy-5-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could involve the condensation of a methoxy-substituted urea with a suitable diketone or aldehyde under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvent selection, and temperature control.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group may undergo oxidation to form a ketone.
Reduction: The compound could be reduced to remove the hydroxyl group or alter the methoxy group.
Substitution: The methoxy group could be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or alkyl halides.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a ketone derivative, while substitution could introduce various functional groups.
Applications De Recherche Scientifique
4(3H)-Pyrimidinone, 6-hydroxy-2-methoxy-5-methyl- could have applications in several fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible pharmaceutical applications due to its structural similarity to nucleic acid bases.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action would depend on the specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The presence of the hydroxyl and methoxy groups could affect its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Hydroxy-2-methoxypyrimidin-4(3H)-one: Lacks the methyl group, which could affect its reactivity and applications.
5-Methyl-2-methoxypyrimidin-4(3H)-one: Lacks the hydroxyl group, potentially altering its chemical properties.
6-Hydroxy-5-methylpyrimidin-4(3H)-one: Lacks the methoxy group, which might influence its solubility and reactivity.
Uniqueness
The combination of hydroxyl, methoxy, and methyl groups in 4(3H)-Pyrimidinone, 6-hydroxy-2-methoxy-5-methyl- makes it unique, potentially offering distinct chemical properties and applications compared to its analogs.
Propriétés
Numéro CAS |
62091-86-5 |
|---|---|
Formule moléculaire |
C6H8N2O3 |
Poids moléculaire |
156.14 g/mol |
Nom IUPAC |
4-hydroxy-2-methoxy-5-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H8N2O3/c1-3-4(9)7-6(11-2)8-5(3)10/h1-2H3,(H2,7,8,9,10) |
Clé InChI |
MCLDQRYNTZQRPL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(NC1=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


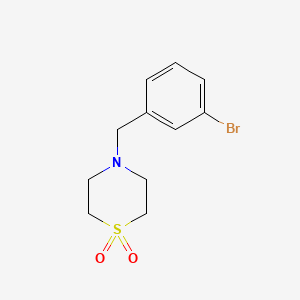
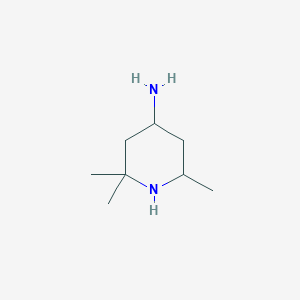
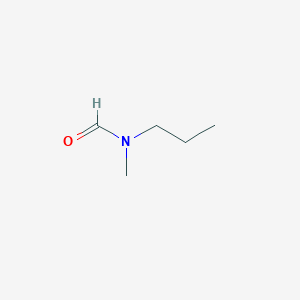
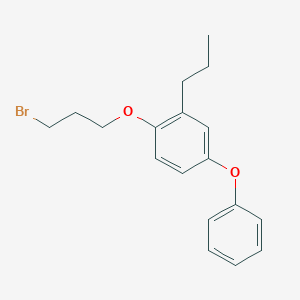
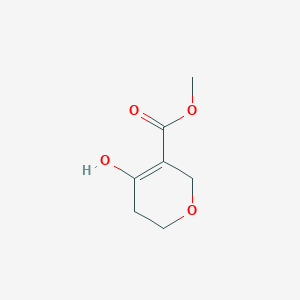
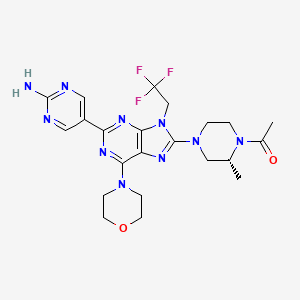
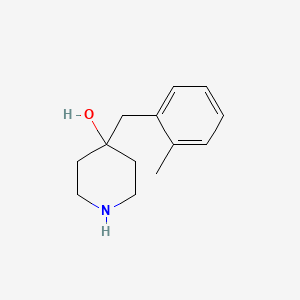

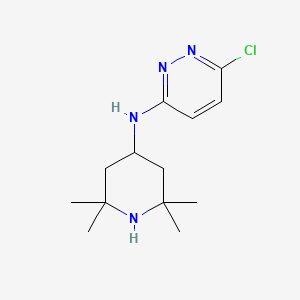
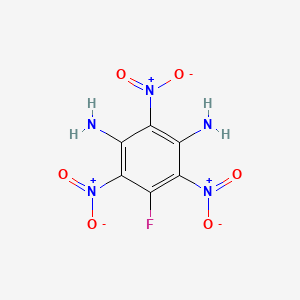
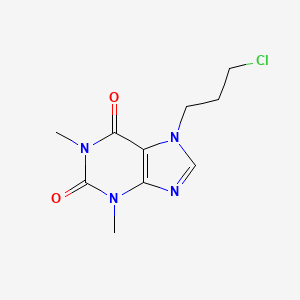
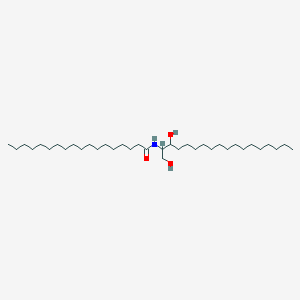
![2-[(TERT-BUTYLAMINO)CARBONYL]PHENYL ACETATE](/img/structure/B8731684.png)
![[4-({[2-(Trifluoromethyl)phenyl]carbamoyl}amino)phenyl]acetic acid](/img/structure/B8731692.png)
